5,6-Dihydrothymidine
Overview
Description
5,6-Dihydrothymidine: is a pyrimidine 2’-deoxyribonucleoside that contains dihydrothymine as its nucleobase. It is a derivative of thymidine, formed during gamma-irradiation. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the gamma-irradiation of thymidine in anoxic conditions. This process involves the reduction of the 5,6-double bond in thymidine, resulting in the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: One-electron oxidation of this compound can lead to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine
Reduction: The reduction of thymidine to form this compound typically involves gamma-irradiation in anoxic conditions.
Substitution: Substitution reactions involving this compound are less common but can occur under specific conditions.
Major Products Formed:
Oxidation Products: 5-hydroxy-5,6-dihydrothymidine, cis-5,6-dihydroxy-5,6-dihydrothymidine
Reduction Products: this compound itself is a reduction product of thymidine.
Scientific Research Applications
5,6-Dihydrothymidine has several important applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dihydrothymidine involves its formation through the reduction of thymidine under gamma-irradiation. The compound can undergo further oxidation to form various products, such as 5-hydroxy-5,6-dihydrothymidine. These reactions are significant in the study of DNA damage and repair mechanisms, as they provide insights into the molecular targets and pathways involved in radiation-induced damage .
Comparison with Similar Compounds
Thymidine: The parent compound from which 5,6-dihydrothymidine is derived.
5-Hydroxy-5,6-dihydrothymidine: An oxidation product of this compound.
cis-5,6-Dihydroxy-5,6-dihydrothymidine: Another oxidation product of this compound.
Uniqueness: this compound is unique due to its formation under gamma-irradiation and its role in studying radiation-induced DNA damage. Unlike its parent compound thymidine, this compound provides specific insights into the effects of radiation and the resulting DNA repair mechanisms .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHMSUYKIMUAL-UNYLCCJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315299 | |
Record name | 5,6-Dihydrothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-00-9 | |
Record name | 5,6-Dihydrothymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dihydrothymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.